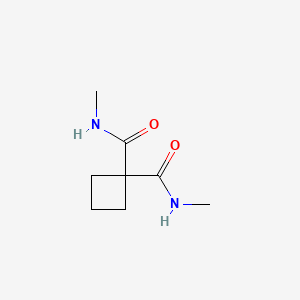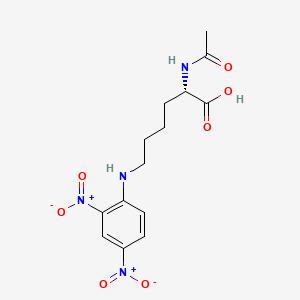
alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether is an organic compound that belongs to the class of ethers. This compound is characterized by the presence of a bromomethyl group attached to a benzyl ether moiety, which is further substituted with an isopropyl group and a dodecyl chain. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether typically involves the reaction of p-isopropylbenzyl alcohol with dodecyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of flow chemistry techniques ensures high yields and purity of the final product while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, THF), bases (sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products Formed
Substitution: Amines, thiols, ethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Wirkmechanismus
The mechanism of action of alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether involves the interaction of its bromomethyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The dodecyl chain provides hydrophobic properties, which can influence the compound’s solubility and interaction with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl dodecyl ether: Lacks the bromomethyl and isopropyl groups, resulting in different reactivity and applications.
Alpha-(Bromomethyl)-benzyl dodecyl ether: Similar structure but without the isopropyl group, leading to variations in chemical properties and uses.
P-isopropylbenzyl dodecyl ether:
Uniqueness
Alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether is unique due to the presence of both the bromomethyl and isopropyl groups, which confer distinct chemical reactivity and physical properties. These features make it a versatile compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
21270-05-3 |
|---|---|
Molekularformel |
C23H39BrO |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
1-(2-bromo-1-dodecoxyethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C23H39BrO/c1-4-5-6-7-8-9-10-11-12-13-18-25-23(19-24)22-16-14-21(15-17-22)20(2)3/h14-17,20,23H,4-13,18-19H2,1-3H3 |
InChI-Schlüssel |
IGKJHIYJWOEEQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(CBr)C1=CC=C(C=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


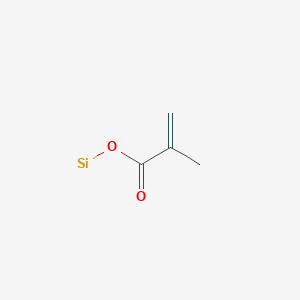
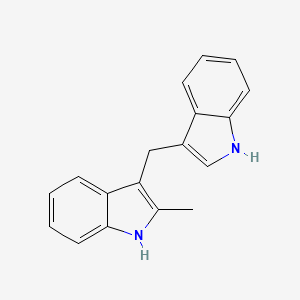
![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)

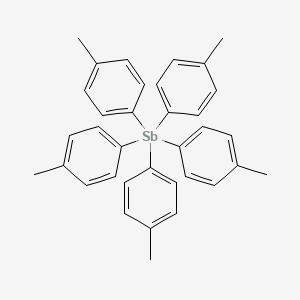
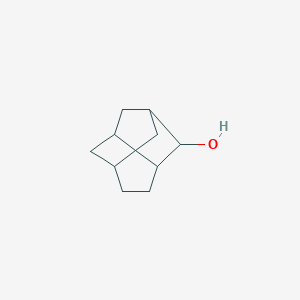
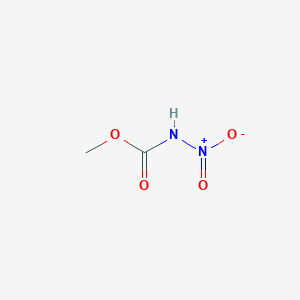
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)

![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)
